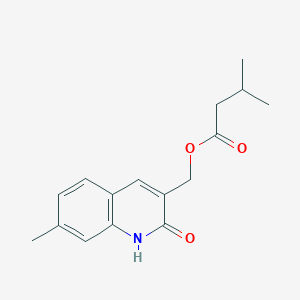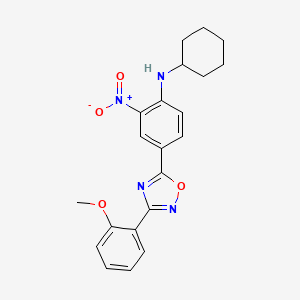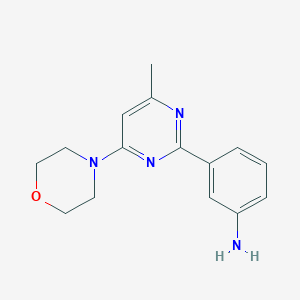![molecular formula C13H10ClNO B7692585 4'-Chloro-[1,1'-biphenyl]-4-carboxamide CAS No. 15996-81-3](/img/structure/B7692585.png)
4'-Chloro-[1,1'-biphenyl]-4-carboxamide
Overview
Description
4-Chloro-[1,1'-biphenyl]-4-carboxamide, also known as PCB3, is a synthetic organic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCB3 has been widely used in various industrial applications due to its chemical stability and resistance to degradation. However, the extensive use of PCB3 has led to its accumulation in the environment, leading to adverse effects on human and animal health. In recent years, scientific research has focused on understanding the synthesis, mechanism of action, and physiological effects of PCB3, as well as its potential applications in various fields.
Scientific Research Applications
Diuretic Activity
N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, synthesized from biphenyl acid chloride and 2-aminobenzothiazole, have been investigated for their diuretic activity. Among these, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was particularly notable for its promising diuretic effects (Yar & Ansari, 2009).
Luminescent Properties
Compounds like 2-amino-3-carboxamide-1,1′-biaryls and 4-(aryl amino)-[1,1′-biphenyl]-3-carboxamide derivatives have been synthesized, showing luminescence in the blue region with a large Stokes shift. Some of these compounds have high fluorescence quantum yields, indicating potential applications in material sciences, particularly in the development of new fluorescent materials (Novanna, Kannadasan, & Shanmugam, 2020).
Allosteric Modulation of CB1 Receptor
Research on indole-2-carboxamides has shown their role as allosteric modulators for the cannabinoid type 1 receptor (CB1). This research identified key structural requirements for this modulation, which could have significant implications in the development of pharmaceuticals targeting the CB1 receptor (Khurana et al., 2014).
Crystal Structure of Carboxamides
Studies on compounds like 2′,4′-difluoro-[1,1′-biphenyl]-3-carboxamide derivatives have contributed to understanding their molecular structure and properties, particularly their stability and interactions, which can have implications in drug design and materials science (Zhong et al., 2010).
Synthesis Techniques
Various synthesis methods and reactions involving [1,1'-biphenyl]-4-carboxamide derivatives have been explored, contributing to the field of organic synthesis and chemical engineering. This includes studies on their conversion to other compounds and the optimization of synthesis conditions (Shen, 2009).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] has been conducted to study its inhibitory effects on NF-kappaB and AP-1 transcription factors, which is significant in understanding the mechanisms of gene expression regulation and potential therapeutic applications (Palanki et al., 2000).
Anticancer Activity
Compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown inhibitory capacity against cancer cell lines, highlighting their potential as anticancer agents (Ji et al., 2018).
properties
IUPAC Name |
4-(4-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPNZWFATYHELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



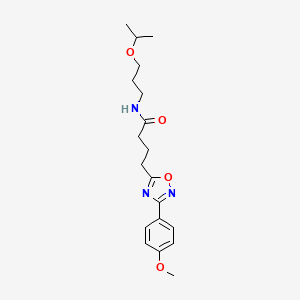
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
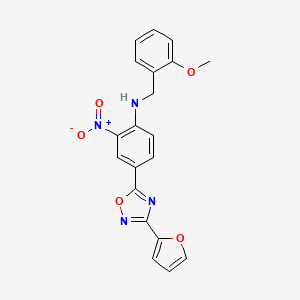

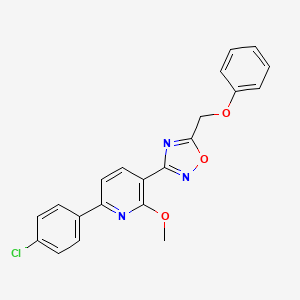


![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)


